Product packaging for guttiferone K(Cat. No.:)

guttiferone K

Cat. No.: B1258465
M. Wt: 602.8 g/mol
InChI Key: SHBMQWRFQJLYJU-POFQJADXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Structural Characteristics of PPAPs

PPAPs are a class of natural compounds that are biosynthetically derived from a "mixed" mevalonate/methylerythritol phosphate (B84403) and polyketide pathway. researchgate.net Their structures are fundamentally composed of a highly oxygenated acylphloroglucinol-derived core that is adorned with multiple isoprenyl or geranyl side-chains. cas.cnresearchgate.net The structural diversity within the PPAP family arises from several factors, including the type of acyl groups, the number and placement of the isoprenyl substituents, the extent of oxidation of these side chains, and various secondary cyclization reactions. cas.cn

Based on their skeletal frameworks, PPAPs can be broadly categorized into several subgroups: cjnmcpu.com

Bicyclic polyprenylated acylphloroglucinols (BPAPs) nih.gov

Caged PPAPs with adamantane (B196018) and homoadamantane (B8616219) cores cjnmcpu.comnih.gov

Spirocyclic PPAPs nih.govacs.org

Complicated PPAPs derived from intramolecular cycloadditions nih.govacs.org

Guttiferone K is classified as a polyisoprenylated benzophenone (B1666685). Its core structure is a benzophenone scaffold modified with prenyl or geranyl side chains, which contribute to its lipophilicity. The molecule features a complex tricyclic framework that includes hydroxyl and ketone functional groups, which are crucial for its biological activities. ontosight.ai Specifically, this compound possesses a 3,4-dihydroxybenzoylphloroglucinol core substituted with a 4-methylpent-3-enyl group at the C5 position and a 3-methylbut-2-enyl group at the C4 and C8 positions. It is differentiated from the related compound, oblongifolin C, by the presence of a prenyl side chain at the C6 position, whereas oblongifolin C has a longer geranyl side chain.

PropertyValue
Molecular FormulaC38H50O6 nih.gov
Molecular Weight602.8 g/mol nih.gov
IUPAC Name(1R,3E,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione nih.gov

Natural Occurrence and Botanical Sources of this compound

This compound is primarily isolated from plants belonging to the Clusiaceae family, which is known for producing a rich variety of PPAPs. nih.govresearchgate.net

The genus Garcinia is a principal source of this compound.

Garcinia yunnanensis : The fruits of Garcinia yunnanensis have been identified as a significant source of this compound. preprints.orgnih.gov In one instance, 46.5 mg of this compound with a purity of over 88% was obtained from 5 grams of fruit extracts using molecularly imprinted solid-phase extraction. preprints.org Another method utilizing acetone (B3395972) extraction from the pericarp yielded a substantial amount of the compound.

Garcinia cambogia : this compound has also been isolated from the fruits of Garcinia cambogia. tandfonline.comacs.orgnih.gov An ethanol (B145695) extract of the dried fruits, followed by partitioning and chromatographic separation, yielded 30 mg of this compound. tandfonline.com

Garcinia schomburgkiana : This species, also known as "Madan" in Thailand, contains this compound in its fruits and wood. japsonline.comchula.ac.thnih.gov

Rheedia : The genus Rheedia, which is closely related to Garcinia, is another source of this compound. It has been isolated from the fruits of Rheedia calcicola found in the Madagascar rainforest and the stem bark of Rheedia acuminata. nih.govnih.gov

Botanical Sources of this compound
Plant SpeciesPlant PartReference
Garcinia yunnanensisFruits, Pericarp preprints.org
Garcinia cambogiaFruits tandfonline.comacs.org
Garcinia schomburgkianaFruits, Wood japsonline.comnih.gov
Rheedia calcicolaFruits nih.govnih.gov
Rheedia acuminataStem Bark researchgate.net

Isolation from Garcinia Species (e.g., Garcinia yunnanensis, Garcinia cambogia, Garcinia schomburgkiana)

Historical Context and Significance in Natural Product Chemistry

The discovery and subsequent research into this compound are part of a broader interest in the chemical constituents of the Clusiaceae family, which has a history of use in traditional medicine. nih.gov this compound was first isolated in 2007 from the fruits of Rheedia calcicola during a bioassay-guided fractionation study aimed at identifying cytotoxic compounds. nih.gov

Early investigations into this compound focused on its potential antiproliferative activities. As research evolved, its antioxidant and anti-inflammatory properties came under investigation. researchgate.net Studies have shown its ability to reduce oxidative stress in human platelets and plasma. More recent research has delved into its potential mechanisms of action, including the induction of apoptosis and the modulation of autophagy. The complex and unique structure of this compound has also made it a subject of interest for synthetic organic chemists. nih.govacs.org Its diverse biological activities continue to make it a significant compound in the field of natural product research. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H50O6 B1258465 guttiferone K

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

IUPAC Name

(1R,3E,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C38H50O6/c1-23(2)11-10-18-36(9)28(14-12-24(3)4)22-37(19-16-25(5)6)33(42)31(32(41)27-13-15-29(39)30(40)21-27)34(43)38(36,35(37)44)20-17-26(7)8/h11-13,15-17,21,28,39-41H,10,14,18-20,22H2,1-9H3/b32-31+/t28-,36+,37+,38-/m1/s1

InChI Key

SHBMQWRFQJLYJU-POFQJADXSA-N

Isomeric SMILES

CC(=CCC[C@]1([C@@H](C[C@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@]1(C2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)C)C

Canonical SMILES

CC(=CCCC1(C(CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C1(C2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)C)C

Synonyms

guttiferone K

Origin of Product

United States

Isolation, Extraction, and Structural Elucidation Methodologies of Guttiferone K

Advanced Extraction Techniques from Plant Biomass

The initial step in obtaining guttiferone K involves its extraction from the source plant material, typically the fruits. Various methods are employed to efficiently draw out the compound from the complex plant matrix.

Solvent extraction is a foundational technique for isolating this compound. The choice of solvent is critical and depends on the specific plant source and the desired scale of extraction.

Ethanol (B145695) Extraction: Ethanol is commonly used for the extraction of this compound. For instance, in the pioneering isolation from the fruits of Rheedia calcicola, ground fruit material was extracted with ethanol. nih.gov This process yielded a crude extract containing a mixture of compounds, including this compound. nih.gov Similarly, ethanol extracts from the fruits of Garcinia yunnanensis have been used as a starting point for isolating this compound.

Acetone (B3395972) Extraction: Acetone serves as another effective solvent for this compound. A method utilizing acetone has been developed for the large-scale extraction from the pericarp of Garcinia yunnanensis. In this procedure, the dried pericarp is soaked in acetone, which is later evaporated to leave a residue rich in this compound and other related compounds. The efficiency of different solvents can vary, with aqueous mixtures of organic solvents like acetone and ethanol often being preferred for their ability to extract a wide range of phenolic compounds. foodandnutritionresearch.netnih.gov

Table 1: Solvent Extraction Examples for this compound

Plant SourcePlant PartSolventExtraction DetailsResulting MaterialReference
Rheedia calcicolaFruitsEthanolPercolation at room temperature for 24 hours.7.0 g crude extract from 130 g of fruit. nih.gov
Garcinia yunnanensisPericarpAcetoneSoaking 9.0 kg of dried pericarp in 20 L of acetone at room temperature.1.2 kg of dark green residue.

Percolation is a specific type of solvent extraction frequently used to prepare tinctures and fluid extracts from plant materials. 103.133.167 This method involves packing the comminuted drug into a vessel called a percolator and allowing the solvent (menstruum) to flow slowly through it, thereby extracting the soluble constituents. 103.133.167slideshare.net

The isolation of this compound from Rheedia calcicola employed ethanol extraction via percolation. nih.gov Dried and ground fruits were subjected to percolation with ethanol for 24 hours at room temperature, which efficiently produced the initial crude extract for further processing. nih.gov This technique ensures a continuous flow of fresh solvent over the plant material, facilitating a thorough extraction. slideshare.net

Following the initial solvent extraction, the crude extract contains a complex mixture of compounds. Sequential partitioning, also known as liquid-liquid extraction, is a crucial step to separate compounds based on their differential solubility in immiscible solvents of varying polarities.

In the case of this compound from the ethanol extract of Rheedia calcicola, the process began by suspending the crude extract in an aqueous methanol (B129727) solution (9:1 MeOH:H₂O). nih.gov This suspension was then sequentially partitioned with hexane (B92381) and dichloromethane (B109758). nih.gov this compound, being moderately polar, was concentrated in the dichloromethane layer, which showed significant bioactivity. nih.gov This partitioning strategy effectively separates the desired compound from highly nonpolar substances (in the hexane layer) and very polar substances (remaining in the aqueous methanol layer). nih.gov

Table 2: Sequential Partitioning of Rheedia calcicola Extract

Initial MaterialPartitioning SolventsFraction Enriched with this compoundReference
Crude Ethanol Extract in aq. MeOHHexane, then Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂) Fraction nih.gov

Percolation Methods

Chromatographic Purification Strategies

After preliminary separation through extraction and partitioning, chromatographic techniques are indispensable for the fine purification of this compound.

Column chromatography is a widely used method for separating individual compounds from a mixture. The choice of stationary phase is critical for effective separation.

Silica (B1680970) Gel Chromatography: For the acetone extract of Garcinia yunnanensis, the resulting residue was subjected to silica gel column chromatography. The column was eluted with a sequence of solvents including chloroform (B151607), ethyl acetate, and acetone. The chloroform fraction, which was rich in this compound, was collected for further purification.

Macroporous Resin Column: An alternative to silica gel is the use of macroporous resins. The ethanol extract from Garcinia yunnanensis fruits was fractionated using a D101 macroporous resin column. Elution was performed with a gradient of 0–95% ethanol, which separated the extract into different fractions. The fraction eluted with 70–95% ethanol contained this compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification of this compound and for assessing its purity. nih.gov

Fractionation and Purification: Reverse-phase HPLC is a key final step. For the isolation from Rheedia calcicola, the dichloromethane extract was first passed through a C18 solid-phase extraction (SPE) cartridge. nih.gov The resulting fractions were then subjected to preparative HPLC on a C18 column using an isocratic mobile phase of 85% methanol in water. nih.gov This step yielded pure this compound, which eluted at a retention time (tᵣ) of 33 minutes. nih.gov In some cases, a C8 column is also used for further separation of related compounds. nih.gov

Purity Assessment: HPLC is also the standard for confirming the purity of isolated fractions. For instance, after fractionation of the Garcinia yunnanensis extract on a D101 resin column, HPLC analysis confirmed that the fraction containing this compound had a purity of 88%. The use of different HPLC conditions, such as gradient elution with acetonitrile (B52724) and formic acid for Garcinia yunnanensis extracts, allows for the effective separation of this compound from structurally similar compounds.

Table 3: HPLC Purification Parameters for this compound

SourceColumn TypeMobile PhaseElution TypeRetention Time (tᵣ)Reference
Rheedia calcicolaC1885% Methanol/WaterIsocratic33 minutes nih.gov
Garcinia yunnanensisC18Acetonitrile/0.1% Formic AcidGradient24 minutes

Solid-Phase Extraction (SPE) Utilizing C18 Cartridges

Solid-phase extraction (SPE) with C18 cartridges is a crucial step in the purification of this compound. This technique leverages the hydrophobic nature of the C18-bonded silica to separate compounds based on their polarity. specartridge.comphenomenex.com In a typical procedure, a dichloromethane extract from a plant source, such as Rheedia calcicola, is dissolved in methanol and passed through a C18 SPE cartridge. nih.gov Elution with a solvent system, commonly 85% methanol in water, allows for the separation of the extract into different fractions. nih.gov this compound is typically found in one of these fractions, which then undergoes further purification, often by High-Performance Liquid Chromatography (HPLC). nih.gov This method has been reported to yield approximately 20 mg of this compound with a recovery rate of about 15% from the crude extract.

Application of D101 Resin Column Chromatography

Macroporous resin column chromatography, specifically using D101 resin, is another effective method for the fractionation of extracts containing this compound, particularly from Garcinia yunnanensis and Garcinia cambogia. nih.govnih.gov This technique separates compounds based on principles like hydrogen bonding, size-sieving, and polarity. scispace.com The crude ethanol extract is loaded onto the D101 resin column, and a gradient elution with increasing concentrations of ethanol in water is applied. nih.govnih.gov This process separates the extract into distinct fractions. For instance, a gradient of 0-95% ethanol can effectively separate a this compound-containing fraction (eluting at 70-95% ethanol) from other components. nih.gov This method has successfully yielded 46 mg of this compound with a purity of 88% from the fruit extracts of Garcinia yunnanensis.

Development and Utilization of Molecularly Imprinted Polymers (MIPs) for Selective Isolation

A more advanced and highly selective technique for isolating this compound involves the use of Molecularly Imprinted Polymers (MIPs). scilit.com MIPs are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functionality to a specific target molecule, in this case, this compound. nih.govmdpi.com This "lock-and-key" mechanism allows for the highly selective binding of the target compound. nih.gov

In a notable application, MIPs were synthesized using acrylamide (B121943) as a functional monomer to create specific binding cavities for this compound. These polymers were then used in a solid-phase extraction format (MISPE). scilit.comnih.gov An extract from Garcinia yunnanensis was passed through the MIP-packed cartridge. scilit.com The selective binding interactions, primarily hydrogen bonding and hydrophobic interactions, allow for the retention of this compound while other compounds are washed away. A gradient elution with water and methanol can then be used to release the bound this compound, resulting in a highly purified sample. mdpi.com This innovative approach has yielded 46 mg of this compound with 88% purity from a 5-gram extract of Garcinia yunnanensis.

Spectroscopic and Diffraction Techniques for Structural Elucidation

Once isolated, determining the precise three-dimensional structure of this compound requires a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. nih.govoncotarget.comnih.gov One-dimensional (1D) NMR, including ¹H-NMR and ¹³C-NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. oncotarget.com For instance, the ¹H-NMR spectrum reveals the presence of a 1,2,4-trisubstituted benzene (B151609) ring and four 3-methylbut-2-enyl (prenyl) groups. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. researchgate.net These experiments help to piece together the complex bicyclo[3.2.1]octane-2,4,8-trione core and determine the attachment points of the various side chains. nih.gov The structural elucidation often involves comparing the NMR data of this compound with those of known related compounds, such as guttiferone A. nih.gov

Below is a table summarizing representative ¹H and ¹³C NMR spectral data for this compound.

PositionδH (ppm), J (Hz)δC (ppm)
1-208.9
2-114.7
3-196.2
4-114.2
53.25 (t, J = 7.0)45.4
63.30 (m)42.0
72.50 (dd, J = 14.0, 7.0)48.0
82.95 (d, J = 7.0)64.9
1'-120.5
2'7.15 (d, J = 2.0)129.8
3'-137.5
4'-136.8
5'6.80 (dd, J = 8.5, 2.0)115.8
6'6.75 (d, J = 8.5)115.5

Note: The data presented is a representative compilation and may vary slightly depending on the solvent and experimental conditions. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. nih.govnih.gov Techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) or Electrospray Ionization (ESI-MS) provide a highly accurate mass measurement. nih.govmdpi.com For this compound, the measured mass is compared to the calculated mass for its proposed molecular formula, C₃₈H₅₀O₆. nih.govoncotarget.com This comparison confirms the elemental composition and is a critical piece of evidence in the structural elucidation process. The HRFABMS of this compound has shown a mass-to-charge ratio (m/z) of 603.3712, which is in close agreement with the calculated value of 603.3686 for its protonated form [M+H]⁺. nih.gov

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS provide the connectivity and composition of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure, including its absolute stereochemistry. Although direct X-ray crystallography data for this compound itself is not widely reported in the provided context, it is a standard and powerful tool used for related compounds to confirm their structures. researchgate.netnih.govacs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the creation of a detailed electron density map, revealing the precise spatial arrangement of every atom in the molecule. For complex molecules like this compound, with multiple stereocenters, X-ray crystallography is invaluable for unambiguously assigning the absolute configuration.

Electron Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

The determination of the absolute configuration of complex chiral molecules like this compound is a critical step in their structural elucidation. While NMR and MS provide the planar structure and connectivity, chiroptical methods are essential for defining the three-dimensional arrangement of atoms. Electronic Circular Dichroism (ECD) spectroscopy, combined with quantum chemical calculations, has emerged as a powerful and reliable tool for assigning the absolute stereochemistry of polyisoprenylated benzophenones, including this compound and its analogues. nih.govchiralabsxl.comconicet.gov.ar

The principle of this method lies in the comparison of the experimentally measured ECD spectrum of a compound with the theoretically calculated spectra for its possible enantiomers. chiralabsxl.comnih.gov A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. conicet.gov.arnih.gov

The general workflow for the stereochemical assignment of this compound and related compounds using ECD is as follows:

Experimental Measurement: The experimental ECD spectrum of the isolated natural product is recorded on a spectropolarimeter, typically in a solvent like methanol. conicet.gov.arsci-hub.se This spectrum shows the differential absorption of left and right circularly polarized light as a function of wavelength, resulting in positive or negative peaks known as Cotton effects. conicet.gov.ar

Computational Modeling: The conformational space of the possible stereoisomers of the molecule is explored using computational chemistry software. The low-energy conformers for each possible enantiomer are identified and optimized using methods like Density Functional Theory (DFT). nih.govnih.gov

TDDFT Calculation: For the optimized low-energy conformers, the theoretical ECD spectra are calculated using Time-Dependent Density Functional Theory (TDDFT). nih.govrsc.orgresearchgate.net This calculation predicts the excitation energies and rotatory strengths for the electronic transitions, which are then used to simulate the full ECD spectrum. conicet.gov.ar

Comparison and Assignment: The calculated ECD curves for all possible stereoisomers are then compared to the experimental ECD curve. The absolute configuration of the natural product is assigned based on the stereoisomer whose calculated spectrum shows the best agreement with the experimental one. rsc.orgresearchgate.net

While specific ECD data for this compound is not extensively detailed in isolation, this methodology has been successfully applied to determine the absolute configuration of numerous structurally similar polyisoprenylated benzophenones isolated from Garcinia and Rheedia species. nih.govrsc.org For instance, the absolute configurations of oxy-guttiferone K and guttiferone M were definitively established by comparing their experimental circular dichroism curves with those predicted by TDDFT calculations. researchgate.netresearchgate.net Similarly, the stereochemistry of new benzophenones from Rheedia edulis was determined by the correspondence between experimental ECD data and DFT-calculated values. nih.gov

The table below illustrates the type of data generated during such an analysis, based on findings for a closely related polyisoprenylated benzophenone (B1666685), 32-hydroxy-ent-guttiferone M. nih.gov

ParameterExperimental DataCalculated Data (for 4S,6R,8S-isomer)
Specific Rotation ([α]D) +9.6+12.3
ECD Cotton Effects (nm) +220, -265, -320Agreement with experimental curve

This table demonstrates the correlation between experimental measurements and theoretical calculations used to confirm the absolute stereochemistry of a compound structurally related to this compound.

This combined experimental and computational approach provides a high degree of confidence in the stereochemical assignments, which is crucial for understanding the structure-activity relationships of this class of natural products. thieme-connect.com

Biosynthetic Pathways and Biotransformation of Guttiferone K

Proposed Biosynthetic Routes for Guttiferones

The biosynthesis of guttiferones, like other polyisoprenylated benzophenones, is believed to originate from benzophenone (B1666685) intermediates derived from the shikimate pathway. nih.gov Biogenetically, these compounds are thought to arise from precursor molecules such as maclurin (B1675891). researchgate.net The core benzophenone scaffold undergoes subsequent modification, most notably through the addition of multiple isoprenyl groups, a process known as prenylation.

The general proposed pathway involves:

Formation of a Benzophenone Core : A key intermediate, such as 2,3′,4,6-tetrahydroxybenzophenone, is formed. nih.gov

Polyisoprenylation : Multiple isoprenyl units are attached to the benzophenone core at various positions.

Cyclization : The appended side chains can undergo intramolecular cyclization reactions to form the characteristic bicyclo[3.3.1]nonane core seen in many guttiferones and related compounds. rsc.org

This sequence of events leads to the vast structural diversity observed in this class of natural products. researchgate.netuky.edu

Enzymatic and Microbial Biotransformation Studies

Biotransformation leverages microorganisms or isolated enzymes to modify a substrate, often yielding derivatives that are difficult to produce through conventional chemical synthesis.

Studies have successfully used endophytic fungi isolated from host plants to biotransform guttiferones. scispace.comrsc.org An endophytic fungus, Bipolaris cactivora, isolated from the leaves of Symphonia globulifera, has been shown to effectively metabolize guttiferone A, a compound structurally related to guttiferone K. scispace.comrsc.orgresearchgate.net

The primary transformation observed was a xanthone (B1684191) cyclization, resulting in the production of two main regioisomeric products: 1,16-oxy-guttiferone A and 3,16-oxy-guttiferone A. scispace.comresearchgate.net Notably, the ratio of these products formed during biotransformation (3.8:1) was remarkably similar to the ratio found naturally within the host plant (4:1). scispace.comrsc.org This finding suggests that endophytic fungi may play a direct role in the biosynthesis of these oxidized derivatives in planta. scispace.comrsc.org This process highlights a viable method for producing oxidized guttiferone analogues. rsc.org

SubstrateMicroorganismReaction TypeResulting Derivatives
Guttiferone ABipolaris cactivoraXanthone Cyclization / Oxidation1,16-oxy-guttiferone A, 3,16-oxy-guttiferone A

Natural Oxidation and Related Biogenetic Processes (e.g., Oxy-guttiferone K Formation)

This compound can undergo natural oxidation to form related tetracyclic xanthones. A key example is the formation of oxy-guttiferone K, which has been identified as the first naturally occurring tetracyclic xanthone derived from the oxidation of a polyisoprenylated benzophenone. acs.orgresearchgate.netcapes.gov.brnih.gov

The co-isolation of this compound and oxy-guttiferone K from the fruits of Garcinia cambogia provides strong evidence for this direct biogenetic relationship. acs.orgnih.gov This oxidative cyclization process appears to be a common biogenetic transformation for this class of compounds. A parallel process is observed in Symphonia globulifera, where guttiferone A is the presumed precursor to the naturally present 3,16-oxyguttiferone A and 1,16-oxyguttiferone A. scispace.comacs.org This transformation can be mimicked in the lab through anodic oxidation, further confirming the precursor-product relationship. acs.org

Precursor CompoundBiogenetic ProcessResulting Oxidized ProductNatural Source of Co-occurrence
This compoundNatural Oxidation / CyclizationOxy-guttiferone KGarcinia cambogia acs.orgresearchgate.net
Guttiferone ANatural Oxidation / CyclizationOxy-guttiferone ASymphonia globulifera acs.org

Identification of Presumed Biogenetic Precursors

The identification of biogenetic precursors is essential for understanding the formation of complex natural products like this compound. Based on current research, the biosynthetic pathway involves a hierarchy of precursor molecules.

Fundamental Precursors : The ultimate biogenetic precursors for the entire class of polyisoprenylated benzophenones are believed to be simpler phenolic compounds, such as maclurin or other benzophenone structures, which originate from the shikimate pathway. nih.govresearchgate.net

Direct Precursors : this compound is the direct biogenetic precursor to its oxidized form, oxy-guttiferone K. acs.orgresearchgate.net

Precursors to Other Compounds : this compound, along with structurally similar compounds like garcinol (B8244382) and oblongifolin C, are themselves considered the presumed biogenetic precursors for a series of novel polycyclic polyprenylated acylphloroglucinol imines, named garciyunnanimines A-C, which were discovered in Garcinia yunnanensis. researchgate.net This was confirmed when this compound was converted to the corresponding imine derivative in the presence of ammonia (B1221849). researchgate.net

Presumed PrecursorResulting Compound(s)Evidence
Maclurin / Benzophenone CorePolyisoprenylated Benzophenones (general class)Proposed general biosynthetic pathway nih.govresearchgate.net
This compoundOxy-guttiferone KCo-isolation from Garcinia cambogia acs.orgresearchgate.net
This compoundGarciyunnanimine ACo-isolation and laboratory conversion researchgate.net

Chemical Synthesis and Derivatization Strategies for Guttiferone K Analogues

Total Synthesis Approaches of Related PPAPs (e.g., Guttiferone A)

While the total synthesis of guttiferone K itself is not extensively reported, the strategies developed for closely related PPAPs, such as guttiferone A, are highly relevant. Guttiferone A shares the core bicyclo[3.3.1]nonatrione structure with this compound but presents the additional challenge of a stereocenter at the C-6 position. thieme-connect.comnih.gov The first total synthesis of (±)-guttiferone A was accomplished in 10 to 13 steps, highlighting a strategy that separates the construction of the molecular framework from its decoration with various functional groups. nih.govresearchgate.netacs.org This approach provides a versatile platform for creating a diversity of PPAP structures. researchgate.net

A key challenge in synthesizing these molecules is the full stereocontrol of adjacent stereocenters within the central cyclohexanone (B45756) motif. researchgate.net The total synthesis of guttiferone A and its epimer, 6-epi-guttiferone A, demonstrates that such control is achievable. nih.gov These complex, multi-step syntheses, though often long and arduous, are invaluable for definitively establishing structure-activity relationships. rhhz.net

Stereoselective Synthesis Methodologies

Stereoselective synthesis is paramount for constructing the intricate three-dimensional structure of PPAPs. For guttiferone A, which has stereocenters at C1, C5, C7, and C6, achieving the correct relative configuration is a significant hurdle. thieme-connect.com Chemists have employed conformational control to achieve high stereoselectivity. nih.gov

One successful strategy involved a diastereoselective 1,4-addition to an enone to set the relative configurations at C1, C6, and C7. thieme-connect.com Further stereocontrol was achieved by using a ring-closing metathesis to create a temporary bicyclic intermediate. This tactic altered the steric environment, which then directed a subsequent decarboxylative allylation to install the correct stereochemistry at the C5 position, an outcome that was not possible in the acyclic precursor. thieme-connect.comacs.org Other methodologies developed for PPAPs include asymmetric Claisen rearrangement and regioselective Dieckmann condensation to build cyclohexanone moieties with adjacent stereocenters. researchgate.net Additionally, cascade Dieckmann cyclizations have been used to construct the bicyclo[3.3.1]nonane core in a single step, forming a key part of an asymmetric and stereodivergent strategy. sci-hub.se

Strategic Control of Stereocenters in Complex Molecular Architectures

The strategic control of the four adjacent stereocenters in the bicyclo[3.3.1]nonatrione core of guttiferone A is a masterclass in synthetic design. researchgate.net The initial approach to the total synthesis of 6-epi-guttiferone A involved a diastereoselective formation of a cyclohexenone where the allyl- and isoprenyl-groups were oriented trans to each other. acs.org However, a direct attempt to achieve the desired stereochemistry for guttiferone A via a similar path was unsuccessful, as the decarboxylative allylation exclusively produced the wrong configuration at C5 due to steric hindrance. thieme-connect.com

The successful route cleverly circumvented this issue. By first forming a bicyclic product via ring-closing metathesis, the steric interactions of the C6-homoallyl group were minimized. thieme-connect.comacs.org This conformational constraint was the key to forming the desired diastereoisomer with high selectivity (>95:5 dr). thieme-connect.com Following this crucial step, a base-mediated Claisen condensation forged the final ring of the tricyclic core. acs.org This strategic separation of framework construction from stereochemical control allowed for the successful 13-step synthesis of guttiferone A. nih.govacs.org

Hemisynthetic Preparation of this compound Derivatives

Hemisynthetic strategies allow for the targeted modification of the molecule to explore structure-activity relationships. For instance, an oxidized derivative of this compound, oxy-guttiferone K, has been identified from natural sources and represents a tetracyclic xanthone (B1684191) derived from the oxidation of the parent compound. researchgate.net This natural transformation suggests that laboratory oxidation reactions could be a viable path to novel derivatives. Although specific procedures for this compound are not widely detailed, general methods applied to related PPAPs, like garcinol (B8244382), to create O-allylated benzophenones or other derivatives provide a template for potential reactions. rhhz.netresearchgate.net

Design and Synthesis of Novel this compound Analogues

The design and synthesis of new analogues of this compound are driven by the quest for compounds with improved properties. Modifications typically target the phloroglucinol (B13840) core or the various side chains attached to it.

Chemical Modification of the Phloroglucinol Core and Side Chains

The phloroglucinol core and its side chains are prime targets for chemical derivatization. This compound and its close analogue, oblongifolin C, differ only in the nature of the side chain at the C6 position (a prenyl group in this compound and a geranyl group in oblongifolin C). rhhz.netresearchgate.net This subtle difference highlights that modifications to the side chains can significantly influence the molecule's properties. researchgate.net

Structural variations of the benzophenone (B1666685) moiety in related compounds have been shown to afford derivatives with altered biological activity. rhhz.net For this compound, this could involve reactions such as hydrogenation, oxidation, or cyclization of the prenyl side chains. The core enone system also presents opportunities for modification, potentially altering the conformation and reactivity of the entire molecule. rhhz.netacs.org

Synthesis of Imine Derivatives from this compound

A specific and novel modification of PPAPs is the conversion of a ketone to an imine. Researchers have isolated three new PPAP imines, named garciyunnanimines A–C, from Garcinia yunnanensis. rsc.org These compounds were found alongside their presumed biogenetic precursors: this compound, garcinol, and oblongifolin C, respectively. rsc.org

This discovery prompted a biomimetic synthesis to confirm the structures. The conversion was achieved by reacting the parent PPAP with ammonia (B1221849) in dioxane and acetic acid, which yielded the corresponding imine. rsc.org This reaction establishes a straightforward method for creating novel imine derivatives from this compound and other related compounds. Following this established method, scientists have also synthesized new imine derivatives, garciyunnanimines D and E, from oblongifolins A and B. rsc.org

Table 1: Synthesis of Imine Derivatives from Precursor PPAPs This table details the precursor compounds and their corresponding synthesized imine derivatives as reported in the literature.

Precursor PPAP Synthesized Imine Derivative
This compound Garciyunnanimine A
Garcinol Garciyunnanimine B
Oblongifolin C Garciyunnanimine C
Oblongifolin A Garciyunnanimine D
Oblongifolin B Garciyunnanimine E

Data sourced from rsc.org.

Compound Index

Table 2: List of Chemical Compounds Mentioned

Compound Name Abbreviation / Other Names
6-epi-Guttiferone A epi-Guttiferone A
Garcinol -
Garciyunnanimine A -
Garciyunnanimine B -
Garciyunnanimine C -
Garciyunnanimine D -
Garciyunnanimine E -
Guttiferone A Gt-A
This compound Gt-K
Nemorosone -
Oblongifolin A Ob-A
Oblongifolin B Ob-B
Oblongifolin C Ob-C
Oxy-guttiferone K -

Development of Structural Variants for Enhanced Research Utility

The modification of the this compound scaffold through chemical synthesis and derivatization is a critical strategy for advancing biological research. Creating structural variants, or analogues, allows for the systematic exploration of structure-activity relationships (SAR) and the development of specialized chemical tools, such as molecular probes, to elucidate the compound's mechanisms of action. nih.govrsc.org The ability to perform total synthesis of this compound and related polyisoprenylated acylphloroglucinols (PPAPs) provides a powerful platform for generating novel derivatives that may not be accessible through natural isolation. nih.gov

These synthetic efforts are primarily aimed at two goals: identifying the specific molecular targets of this compound and understanding which parts of its structure are essential for its biological effects. By strategically altering functional groups, such as the prenyl side chains or the hydroxyl groups on the core bicyclo[3.2.1]nonane structure, researchers can create a library of compounds to test for changes in activity. nih.govuantwerpen.be

A significant application of this strategy is the development of chemical probes for target identification and imaging. researchgate.netmdpi.com This involves attaching a reporter tag (like a fluorophore) and a reactive group to the core structure of a bioactive compound. While a specific probe for this compound is not extensively documented in the provided research, a prime example of this approach within the guttiferone family is the development of a probe based on the closely related compound, guttiferone A. researchgate.netird.frmdpi.com A photoalkylative fluorogenic probe, AZC-GA, was designed to identify the protein targets of guttiferone A in Plasmodium falciparum. mdpi.com This probe incorporates a 7-azidocoumarin (AZC) group, which is both fluorogenic and photoactivatable, allowing it to covalently bind to and fluorescently label its interacting proteins upon UV irradiation. researchgate.netmdpi.com The specificity of such probes is confirmed through competition assays, where an excess of the original, unlabeled compound is used to prevent the probe from binding to its true targets. mdpi.commdpi.com This methodology provides a blueprint for creating similar research tools based on the this compound structure to uncover its direct cellular interactome.

The table below details the guttiferone A-based probe as a representative example of how structural variants are developed for research utility.

Table 1: Example of a Guttiferone-Based Research Probe

Parent Compound Derivative/Probe Modification Research Purpose Key Finding

Furthermore, the study of naturally occurring analogues provides valuable insights. This compound and its close relatives, such as guttiferone L and oblongifolin C, differ by minor structural modifications, yet these can influence their biological profiles. nih.govrhhz.netnih.gov For example, this compound and oblongifolin C differ only by the side chain at the C6 position (a prenyl group vs. a longer geranyl group), which results in oblongifolin C being slightly more hydrophobic. nih.govrhhz.net Guttiferone L is a hydroxylated version of this compound. nih.gov Analyzing the activity differences between these closely related natural compounds helps build a foundational understanding of SAR, guiding the rational design of future synthetic analogues with enhanced potency or selectivity for research purposes.

The table below summarizes key structural variants of this compound and a closely related compound.

Table 2: Naturally Occurring Structural Variants of this compound and Related Compounds

Compound Core Structure Key Structural Difference from this compound Implication for Research
This compound Bicyclo[3.2.1]octane-2,4,8-trione Baseline compound Serves as the foundational structure for derivatization and SAR studies. rsc.orgrhhz.net
Guttiferone L Bicyclo[3.2.1]octane-2,4,8-trione Hydroxylation at the 16-position (16-hydroxythis compound) Allows for study of how hydroxylation of a terminal methyl group on a prenyl chain affects biological activity. nih.gov

| Oblongifolin C | Bicyclo[3.2.1]octane-2,4,8-trione | Geranyl side chain at C6 position instead of a prenyl group | Provides insight into how the length and hydrophobicity of the C6 side chain influence bioactivity and target interaction. nih.govrhhz.net |

By leveraging both synthetic derivatization to create novel probes and the comparative analysis of natural analogues, researchers can systematically deconstruct the molecular pharmacology of this compound, paving the way for a more complete understanding of its biological function.

Molecular Mechanisms of Action in Pre Clinical Research Models

Anti-inflammatory and Immunomodulatory Mechanisms of Guttiferone K

This compound, a polyisoprenylated benzophenone (B1666685) isolated from plants of the Garcinia genus, has demonstrated significant anti-inflammatory properties in various preclinical research models. nih.gov Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Research, particularly in the context of Mycobacterium tuberculosis (Mtb)-infected macrophages, has elucidated several core pathways through which this compound exerts its effects. nih.govnih.gov

Inhibition of Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6)

This compound has been shown to potently inhibit the production of crucial pro-inflammatory cytokines. In studies involving Mtb-infected macrophages (both RAW264.7 cells and primary peritoneal macrophages), treatment with this compound resulted in a concentration-dependent decrease in the secretion of Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.govresearchgate.net These cytokines are pivotal in the inflammatory response; while essential for host defense, their excessive production can lead to tissue damage and prolonged inflammation, as seen in conditions like tuberculosis. researchgate.netsoton.ac.uk The ability of this compound to downregulate these mediators underscores its potential as an anti-inflammatory agent. nih.govresearchgate.net

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Mtb-Infected Macrophages

Cell TypeCytokineTreatment Concentration (µM)Outcome
Primary Peritoneal MacrophagesIL-1β2.5, 5, 10, 20Concentration-dependent inhibition of secretion. nih.gov
RAW264.7TNF-α2.5, 5, 10, 20Concentration-dependent inhibition of secretion. nih.gov
RAW264.7IL-62.5, 5, 10, 20Concentration-dependent inhibition of secretion. nih.gov

Suppression of NF-κB Activation via TLR/IRAK-1 Signaling Pathways

A primary mechanism underlying the anti-inflammatory effects of this compound is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov This suppression is achieved by targeting the upstream Toll-like Receptor (TLR)/Interleukin-1 Receptor-Associated Kinase 1 (IRAK-1) signaling cascade. nih.govsoton.ac.uk In Mtb-infected macrophages, Mtb components are recognized by TLRs (such as TLR2 and TLR4), which triggers the phosphorylation and activation of IRAK-1. nih.gov This, in turn, activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. nih.govsoton.ac.uk this compound intervenes by inhibiting the phosphorylation of IRAK-1, thereby blocking the downstream activation of NF-κB. nih.govresearchgate.net This inhibitory action has been confirmed through immunoblotting and immunofluorescence in both RAW264.7 and primary peritoneal macrophages. nih.gov

Modulation of Akt/mTOR Signaling Cascades

This compound modulates the Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway, which is a recognized negative regulator of autophagy and is also downstream of TLR signaling. nih.govresearchgate.net Research has shown that this compound significantly inhibits the phosphorylation of both Akt (at Ser473) and mTOR (at Ser2448) in a time-dependent manner in Mtb-infected macrophages. nih.gov This inhibition of the Akt/mTOR pathway is a key mechanism through which this compound induces autophagy and exerts its anti-inflammatory effects. nih.govnih.gov By suppressing this pathway, this compound helps to alleviate the inflammatory response mediated by the infection. nih.gov

Inhibition of iNOS and COX-2 Expression/Activity

Table 2: Effect of this compound on iNOS and COX-2 Expression in Mtb-Infected RAW264.7 Macrophages

ProteinTreatment Concentration (µM)Outcome
iNOS5, 10, 20Concentration-dependent decrease in protein expression. nih.gov
COX-25, 10, 20Concentration-dependent decrease in protein expression. nih.gov

Attenuation of NLRP3 Inflammasome Activation

This compound can suppress the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, facilitates the maturation and release of the potent pro-inflammatory cytokine IL-1β. soton.ac.uk Given the observed inhibitory effect of this compound on IL-1β production, its impact on the NLRP3 inflammasome was investigated. nih.gov Western blot analysis revealed that in Mtb-infected macrophages, this compound treatment reduced the expression of NLRP3 and pro-IL-1β. nih.gov This suggests that this compound's ability to dampen the inflammatory response is, in part, due to its capacity to restrain NLRP3 inflammasome activity. nih.govsoton.ac.uk

Induction of Autophagy in Macrophage Models

A significant aspect of this compound's immunomodulatory function is its ability to induce autophagy, a cellular process for degrading and recycling cellular components. nih.govrhhz.net Autophagy can play a role in regulating inflammation by removing inflammasome-activating signals or by degrading inflammasome components directly. nih.govsoton.ac.uk In Mtb-infected macrophages, this compound was shown to promote autophagy, as evidenced by the increased conversion of LC3-I to LC3-II and the degradation of p62, two key markers of autophagic activity. nih.govrhhz.net This induction of autophagy is linked to the inhibition of the Akt/mTOR signaling pathway and contributes to the suppression of NLRP3 inflammasome activity. nih.govnih.gov

Potential in Host-Directed Therapy for Tuberculosis

This compound has shown promise as a potential agent in host-directed therapy (HDT) for tuberculosis (TB). nih.gov Research indicates that it can modulate the host's immune response to Mycobacterium tuberculosis (Mtb) infection. Specifically, this compound has been found to inhibit Mtb-induced inflammation in macrophages. nih.gov It achieves this by targeting the TLR/IRAK-1 mediated Akt and NF-κB signaling pathways. nih.govfrontiersin.org This inhibition leads to a decrease in the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, this compound has been observed to suppress the activity of the NLRP3 inflammasome and induce autophagy by inhibiting the phosphorylation of protein kinase B (Akt) and the mammalian target of rapamycin (mTOR). nih.govmdpi.com By mitigating the excessive inflammatory response that can lead to tissue damage, this compound presents a potential adjunctive therapeutic strategy for tuberculosis. nih.govresearchgate.netmdpi.com

Anticancer and Anti-proliferative Mechanisms

This compound exhibits a range of anticancer and anti-proliferative effects, which have been investigated in various pre-clinical models. These effects are attributed to its ability to interfere with key cellular processes that are typically dysregulated in cancer.

Inhibition of Cancer Cell Proliferation in Diverse Cell Lines

This compound has demonstrated the ability to inhibit the proliferation of a variety of cancer cell lines. rhhz.netkib.ac.cnresearchgate.net Studies have shown its efficacy against human colon cancer cell lines, including HT-29, HCT116, and Colon-26, with an IC50 value of approximately 3 μM after 48 hours of treatment. rhhz.netresearchgate.net It has also been shown to reduce the viability of human hepatic cancer cells such as HepG2, Li-7, and PLC/PRF/5 in a manner that is dependent on both concentration and time. nih.gov When combined with the traditional chemotherapeutic agent 5-fluorouracil (B62378), this compound has been shown to enhance anticancer efficacy, leading to a reduction in tumor size. iiarjournals.org

Below is a table summarizing the inhibitory effects of this compound on various cancer cell lines.

Cell LineCancer TypeKey Findings
HT-29, HCT116, Colon-26Colon CancerIC50 of ~3 μM after 48h; reduced cell growth. rhhz.netresearchgate.net
HepG2, Li-7, PLC/PRF/5Hepatocellular CarcinomaConcentration- and time-dependent reduction in cell viability. nih.gov
A2780Ovarian CancerDemonstrated antiproliferative activity with an IC₅₀ value of 3.6 µg/mL.

Induction of Apoptosis in Cancer Cells (e.g., Hepatocellular Carcinoma, Colon Cancer)

A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. rhhz.netkib.ac.cnresearchgate.net In human colon cancer cells, this compound has been shown to trigger apoptosis by inducing the cleavage of PARP and caspases-3, -8, and -9, as well as chromatin condensation. researchgate.netnih.gov The involvement of the JNK signaling pathway in this process is suggested by the partial reversal of this compound-induced caspase-3 activity in the presence of a JNK inhibitor. researchgate.netnih.gov In hepatocellular carcinoma cells, this compound also promotes apoptosis. iiarjournals.org When used in combination with Oblongifolin C, this compound synergistically induces apoptosis in human colorectal cancer cells, marked by increased cleavage of caspase-3 and PARP, enhanced production of reactive oxygen species (ROS), and increased phosphorylation of JNK protein. nih.gov

Cell Cycle Arrest Induction (e.g., G0/G1 phase)

This compound has been found to induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells. researchgate.netdntb.gov.uanih.gov In human colon cancer HT-29 cells, this compound causes G0/G1 arrest by down-regulating the expression of cyclins D1 and D3, as well as cyclin-dependent kinases (CDKs) 4 and 6. researchgate.netnih.gov Concurrently, it selectively restores the levels of the CDK inhibitors p21Waf1/Cip1 and p27Kip1 to those observed in normal colon cells, without affecting their levels in the normal cells themselves. researchgate.netnih.gov This selective action highlights its potential as a targeted anticancer agent. researchgate.netnih.gov

Suppression of Cell Motility and Metastasis in Pre-clinical Models

A significant aspect of this compound's anticancer potential lies in its ability to suppress cell motility and metastasis. rhhz.netkib.ac.cn In pre-clinical models of hepatocellular carcinoma, this compound has been shown to inhibit the migration and invasion of cancer cells both in vitro and in vivo. nih.gov This anti-metastatic effect is achieved without apparent toxicity. nih.gov

The anti-metastatic effect of this compound in hepatocellular carcinoma is largely attributed to its ability to restore the expression of Profilin 1 (PFN1), an actin-binding protein that is often down-regulated in cancer cells. rhhz.netnih.govcancernetwork.com Proteomic analysis has revealed a marked increase in PFN1 levels in the presence of this compound. nih.gov The restoration of PFN1 expression mimics the effects of this compound on HCC cell motility and metastasis. nih.gov Overexpression of PFN1 or treatment with this compound leads to a decrease in F-actin levels and the expression of proteins involved in actin dynamics. nih.gov The reduced levels of PFN1 protein have been associated with advanced human HCC and a poor survival rate, further underscoring the therapeutic potential of this compound in restoring its expression. nih.govcusabio.comresearchgate.net

Modulation of F-actin Levels and Actin Dynamics

This compound has been shown to influence the dynamics of the actin cytoskeleton, a critical component in cell motility and metastasis. In hepatocellular carcinoma (HCC) cells, this compound treatment leads to a decrease in F-actin levels. nih.gov This effect is primarily mediated through the restoration of profilin 1 (PFN1) expression, an actin-binding protein often suppressed in cancer cells. nih.gov By increasing PFN1 levels, this compound inhibits proteins involved in actin nucleation, branching, and polymerization, thereby suppressing cancer cell migration and invasion. nih.gov

Table 1: Effect of this compound on Actin Dynamics in Hepatocellular Carcinoma (HCC) Cells

Parameter Effect of this compound Treatment Underlying Mechanism
F-actin Levels Decreased Restoration of Profilin 1 (PFN1) expression
Cell Motility Suppressed Inhibition of actin nucleation, branching, and polymerization
Metastasis Inhibited Upregulation of PFN1

Autophagy Modulation and Autophagy-Dependent Cell Death Pathways

A hallmark of this compound's mechanism of action is its ability to induce autophagy, a cellular process of degradation and recycling. nih.govmdpi.com In several cancer cell lines, including HeLa cells, this compound exposure leads to the formation of GFP-LC3 puncta, accumulation of LC3-II, and degradation of p62, all characteristic markers of autophagy induction. nih.govresearchgate.net This pro-autophagic activity is crucial, as it sensitizes cancer cells to cell death, particularly under conditions of nutrient stress. nih.gov The resulting cell death is largely dependent on this autophagic process. nih.gov A combination of this compound with oblongifolin C has been shown to synergistically induce both apoptosis and autophagy in colon cancer cells. nih.gov

Inhibition of Akt Phosphorylation

This compound has been demonstrated to inhibit the phosphorylation of Akt, a key protein in a major cell survival pathway. nih.govresearchgate.net This inhibition has been observed in HeLa cells and is a critical step in the compound's ability to induce autophagy and sensitize cancer cells to nutrient starvation. nih.govresearchgate.net By suppressing Akt phosphorylation, this compound effectively disrupts a signal that promotes cell growth and survival. nih.govnih.gov

Disruption of mTOR Pathway Signaling

Directly linked to its effect on Akt, this compound also blocks the mammalian target of rapamycin (mTOR) pathway. nih.govresearchgate.net The Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. This compound's inhibition of this pathway is a key mechanism through which it induces autophagy. nih.govresearchgate.net This disruption of mTOR signaling has been noted in various cancer cell models, including HeLa cells and macrophages. rhhz.netresearchgate.net

Generation of Reactive Oxygen Species (ROS) as a Mechanistic Component

The generation of reactive oxygen species (ROS) is another important aspect of this compound's anticancer activity. nih.govresearchgate.net In HeLa cells, this compound causes an accumulation of intracellular ROS, which can trigger both autophagy and apoptosis. nih.govfrontiersin.org This increase in oxidative stress is a key contributor to the compound's ability to induce cell death, particularly in nutrient-deprived conditions. nih.gov

Interaction with Chaperone Proteins (e.g., HSPA8) and Structural Basis of Binding

Molecular modeling studies have shed light on the interaction between this compound and the chaperone protein HSPA8 (also known as Hsc70). rhhz.netnih.gov These models suggest that this compound can bind to a central hydrophobic pocket within the nucleotide-binding domain of HSPA8. rhhz.netnih.gov The binding is predicted to be stable, with calculated interaction energies suggesting a stronger affinity for HSPA8 compared to the related compound, oblongifolin C. rhhz.netnih.gov This interaction is significant as HSPA8 plays a role in various cellular processes, and its modulation can impact cancer cell survival. nih.govfrontiersin.org

Table 2: Predicted Binding Affinity of this compound and Oblongifolin C to HSPA8

Compound Calculated Empirical Energy of Interaction (ΔE)
This compound -98.1 kcal/mol to -104.4 kcal/mol
Oblongifolin C -86.7 kcal/mol to -96.3 kcal/mol

Effects on Quiescent Cancer Cells (e.g., Stabilization of FBXW7, c-MYC Degradation)

This compound has shown a unique ability to target quiescent cancer cells, which are often resistant to conventional chemotherapies. researchgate.netmdpi.com In prostate cancer cells, this compound impedes their re-entry into the cell cycle from a quiescent state. researchgate.net This is achieved by stabilizing the protein FBXW7, a component of an E3 ubiquitin ligase complex responsible for the degradation of the oncoprotein c-MYC. researchgate.net By preventing the rapid increase of c-MYC that typically occurs upon release from quiescence, this compound effectively blocks the resumption of DNA synthesis and cell proliferation. researchgate.netmdpi.com

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
Oblongifolin C
Hydroxychloroquine
Cisplatin

Antioxidant Properties and Protective Effects

This compound exhibits significant antioxidant properties, offering protective effects against oxidative damage in various in vitro models. rhhz.netnih.gov These properties are attributed to its ability to counteract reactive oxygen species and their detrimental effects on cellular components. researchgate.net

Reduction of Oxidative Stress Markers

Preclinical studies have consistently demonstrated the capacity of this compound to reduce markers of oxidative stress. It has been shown to mitigate oxidative stress in human platelets and plasma. In studies on non-alcoholic fatty liver disease (NAFLD), extracts containing this compound have been shown to alleviate increases in malondialdehyde (MDA) levels, a key marker of oxidative stress. mdpi.com

Attenuation of Peroxynitrite-Induced Lipid Peroxidation

A marked capability of this compound is its capacity to reduce peroxynitrite-induced lipid peroxidation in blood platelets. rhhz.netnih.gov Peroxynitrite is a potent oxidizing and nitrating agent that can inflict significant damage on lipids. This compound effectively diminishes the formation of thiobarbituric acid reactive species (TBARS), which are byproducts of lipid peroxidation, in platelets and plasma treated with peroxynitrite. researchgate.netnih.gov

Protection against Lipid and Protein Oxidation

This compound, along with the related compound garcinol (B8244382), has been shown to provide protective effects against both lipid and protein oxidation. researchgate.netnih.govaminoids.comcapes.gov.br In in vitro experiments using human blood platelets and plasma exposed to peroxynitrite, this compound significantly reduced the formation of carbonyl groups in proteins, a common marker of protein oxidation. researchgate.netnih.govcapes.gov.br It also decreased the levels of TBARS, indicating protection against lipid oxidation. researchgate.netnih.gov However, it is noteworthy that this compound did not inhibit protein nitration induced by peroxynitrite. researchgate.netnih.govcapes.gov.br

Antimicrobial Activities

Evaluation against Bacterial Strains

Preliminary studies suggest that this compound possesses antimicrobial properties. Research indicates that its activity is more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net One study highlighted its potency against seven different bacterial strains. dntb.gov.ua While much of the detailed research has focused on derivatives of the related compound guttiferone-A, the findings suggest that the benzophenone scaffold, common to guttiferones, is crucial for antibacterial activity. mdpi.comnih.gov

Table of Compound Properties

PropertyObservationResearch Model
Synergistic Anticancer Activity Enhanced tumor size reduction and apoptosis with 5-fluorouracil. nih.govresearchgate.netSyngeneic colon tumor model, human colon HT-29 cells. nih.govresearchgate.net
Antioxidant Activity Reduction of oxidative stress markers. Human platelets and plasma.
Lipid Peroxidation Inhibition Attenuation of peroxynitrite-induced lipid peroxidation. rhhz.netnih.govresearchgate.netHuman blood platelets. rhhz.netnih.govresearchgate.net
Protein Oxidation Protection Reduction in the formation of protein carbonyl groups. researchgate.netnih.govcapes.gov.brHuman blood platelets and plasma. researchgate.netnih.govcapes.gov.br
Antimicrobial Activity Potent activity against various bacterial strains. dntb.gov.uaIn vitro bacterial cultures. dntb.gov.ua

Anti-tuberculosis Potential

This compound has demonstrated significant anti-inflammatory effects in preclinical models of Mycobacterium tuberculosis (Mtb) infection, suggesting its potential as a host-directed therapy (HDT) agent. nih.govnih.gov Research using in vitro infection models with the H37Ra strain of Mtb has shown that this compound can modulate the host's immune response to the pathogen. nih.gov Its mechanism does not directly target the bacteria but rather mitigates the excessive and damaging inflammation induced by the infection. nih.govnih.gov

The primary anti-inflammatory action of this compound in Mtb-infected macrophages occurs through the inhibition of key signaling pathways. nih.govfrontiersin.org Studies have revealed that this compound targets the Toll-like receptor (TLR)/Interleukin-1 receptor-associated kinase 1 (IRAK-1) pathway. nih.govorcid.org Upon Mtb infection, TLRs on macrophages recognize the pathogen, triggering a signaling cascade that involves the phosphorylation of IRAK-1. nih.gov this compound intervenes by inhibiting this phosphorylation step. mdpi.com

This initial inhibition has downstream consequences on two major signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. nih.govfrontiersin.org By suppressing the TLR/IRAK-1 axis, this compound effectively inhibits the activation of NF-κB, a critical transcription factor for pro-inflammatory genes. nih.govmdpi.com This leads to a significant reduction in the production of several key inflammatory mediators. nih.govresearchgate.net

Furthermore, this compound has been shown to suppress the activity of the NLRP3 inflammasome, a multi-protein complex that drives the maturation of potent pro-inflammatory cytokines. nih.govnih.gov This suppression is linked to its ability to induce autophagy, a cellular recycling process, by inhibiting the Akt/mTOR signaling pathway. nih.govfrontiersin.org The collective impact of these actions is the alleviation of the inflammatory burden in Mtb-infected macrophages. nih.gov

Detailed research findings indicate a dose-dependent reduction in crucial pro-inflammatory molecules in both RAW264.7 macrophages and primary peritoneal macrophages infected with Mtb. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Mediators in M. tuberculosis-infected Macrophages

Inflammatory MediatorEffectCellular Model(s)Underlying Mechanism
Interleukin-1β (IL-1β) Decreased ProductionPrimary Peritoneal Macrophages, RAW264.7Inhibition of NF-κB and suppression of NLRP3 inflammasome activity. nih.gov
Tumor Necrosis Factor-α (TNF-α) Decreased ProductionRAW264.7Inhibition of the TLR/IRAK-1/NF-κB signaling pathway. nih.gov
Interleukin-6 (IL-6) Decreased ProductionRAW264.7Inhibition of the TLR/IRAK-1/NF-κB signaling pathway. nih.gov
Inducible Nitric Oxide Synthase (iNOS) Decreased ExpressionRAW264.7Inhibition of NF-κB activation. nih.govmdpi.com
Cyclooxygenase-2 (COX-2) Decreased ExpressionRAW264.7Inhibition of NF-κB activation. nih.govmdpi.com

Modulation of Cellular Transport Proteins

Inhibition of P-glycoprotein (P-gp) Function

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), an important efflux pump that belongs to the ATP-binding cassette (ABC) transporter family. japsonline.com P-gp plays a crucial role in extruding a wide variety of substances from cells, including therapeutic drugs, which can lead to multidrug resistance in cancer and affect drug disposition. japsonline.comresearchgate.net

The inhibitory effect of this compound on P-gp function has been demonstrated in vitro using Caco-2 cells, a human colorectal adenocarcinoma cell line that serves as a standard model for studying intestinal drug transport. japsonline.com In these studies, the calcein-AM uptake assay is used to measure P-gp activity. Calcein-AM is a non-fluorescent substrate of P-gp that becomes fluorescent (as calcein) once inside the cell. Inhibition of P-gp leads to increased intracellular accumulation of calcein (B42510) and thus higher fluorescence. japsonline.com Treatment with this compound resulted in a significant increase in calcein accumulation, indicating a blockade of P-gp's efflux function. japsonline.combvsalud.org

Molecular docking studies have provided insights into the mechanism of inhibition. These computational analyses predict that this compound can bind to the nucleotide-binding domain 1 (NBD1) of P-gp. japsonline.comresearchgate.net This binding is thought to interfere with ATP hydrolysis, the energy source for the pump's efflux activity, thereby inhibiting its function. japsonline.combvsalud.org

Table 2: In Silico Analysis of this compound Interaction with P-glycoprotein (NBD1)

CompoundBinding Free Energy (ΔG)ComparisonPredicted Mechanism of Inhibition
This compound -6.87 kcal/molGreater affinity than VerapamilBinds to ATP-binding site within NBD1, suggesting possible inhibition of ATP hydrolysis. japsonline.com
Verapamil (Control) -5.46 kcal/molKnown P-gp inhibitor/substrateBinds to ATP-binding site within NBD1. japsonline.com

Role as a P-gp Substrate

In addition to being an inhibitor, this compound is also predicted to be a substrate of P-glycoprotein. japsonline.combvsalud.org This dual role is not uncommon for molecules that interact with P-gp. researchgate.net Computational tools, such as the SwissADME and admetSAR programs, have been used to predict the interaction of compounds with P-gp based on their chemical structures. japsonline.combvsalud.org These in silico models have characterized this compound as both a likely substrate and an inhibitor of P-gp. japsonline.comresearchgate.net

The implication of being a substrate is that P-gp can actively transport this compound out of cells. This could potentially limit its intracellular concentration and, consequently, its biological activity in cells that express high levels of P-gp. The ability to act as a substrate suggests a competitive interaction at the transporter's binding sites, which contributes to its inhibitory effect on the transport of other P-gp substrates. researchgate.net

Implications for Herb-Drug Interactions in a Research Context

The dual role of this compound as both an inhibitor and a substrate of P-glycoprotein carries significant implications for potential herb-drug interactions in a research setting. japsonline.com P-gp is a key determinant of the absorption, distribution, metabolism, and excretion (ADME) properties of many clinically used drugs. researchgate.net

Since this compound can inhibit P-gp, its co-administration with a drug that is a P-gp substrate could lead to increased bioavailability and reduced clearance of that drug. japsonline.com By blocking the efflux pump in tissues like the intestine, this compound could enhance the absorption of the co-administered drug, potentially leading to elevated plasma concentrations and an increased risk of toxicity. japsonline.comresearchgate.net This is particularly relevant for natural product extracts from Garcinia species, which contain this compound and may be consumed alongside conventional medications. japsonline.combvsalud.org Therefore, in any research context involving the co-administration of this compound or related plant extracts with other pharmacological agents, the potential for P-gp-mediated interactions must be carefully considered.

Research Applications and Future Directions for Guttiferone K

Guttiferone K as a Lead Compound for Pre-clinical Therapeutic Development

This compound has emerged as a promising lead compound in the development of new therapies, largely due to its potent anticancer and anti-inflammatory properties. researchgate.netrhhz.net As a member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), this compound has demonstrated significant bioactivity. rhhz.netkib.ac.cn Research has shown its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines. rhhz.netresearchgate.net

Studies have highlighted this compound's potential in oncology. For instance, it has been shown to induce G0/G1 cell cycle arrest and apoptosis in human colon cancer cells. researchgate.net Furthermore, its combination with existing chemotherapeutic agents like 5-fluorouracil (B62378) has shown synergistic effects in reducing tumor volume in preclinical models, suggesting its utility in combination therapies. researchgate.netnih.gov The compound's ability to suppress the motility and metastasis of hepatocellular carcinoma cells further underscores its therapeutic potential. nih.govacs.org Beyond cancer, this compound has also exhibited anti-inflammatory effects, particularly in the context of Mycobacterium tuberculosis infection, by modulating key inflammatory pathways. researchgate.net These diverse biological activities position this compound as a strong candidate for further pre-clinical investigation. researchgate.net

Development of Advanced in vitro and in vivo Research Models for Mechanistic Studies

To fully elucidate the mechanisms of action of this compound, researchers are utilizing and developing a range of sophisticated in vitro and in vivo models. In vitro studies commonly employ various human cancer cell lines, including those for colon, prostate, and liver cancer, to investigate the compound's effects on cell viability, cell cycle progression, and apoptosis. researchgate.netacs.org The use of both 2D and 3D cell culture models allows for a more comprehensive understanding of its cytotoxic effects. nih.gov For instance, studies have used hepatocellular carcinoma cell lines like HepG2 and prostate cancer models such as LNCaP to examine cell migration and metastasis.

In vivo, syngeneic and xenograft mouse models are crucial for evaluating the antitumor efficacy and systemic effects of this compound. researchgate.netnih.gov For example, a syngeneic colon tumor model was used to demonstrate the compound's ability to decrease tumor volume, both alone and in combination with 5-fluorouracil. researchgate.net Xenograft models using human cancer cells implanted in immunodeficient mice have also been instrumental in studying the compound's anticancer activity. nih.govtandfonline.com The development of more advanced models, such as patient-derived xenografts (PDXs) and organoid cultures, could provide even more clinically relevant data on the efficacy and mechanism of this compound. ijbs.com

Strategies for Enhancing Bioavailability and Stability for Research Purposes

A significant hurdle in the preclinical development of many natural products, including this compound, is their limited bioavailability and stability. soton.ac.uk this compound's lipophilic nature can lead to poor aqueous solubility, which in turn affects its absorption and distribution in biological systems. soton.ac.uknih.gov To overcome these challenges, various formulation strategies are being explored.

Elucidation of Further Specific Molecular Targets and Signaling Pathways

While several molecular targets and signaling pathways affected by this compound have been identified, further research is needed to fully understand its complex mechanism of action. researchgate.net Current evidence points to its ability to modulate key cellular processes, including cell cycle regulation, apoptosis, and autophagy. rhhz.netmdpi.com

In cancer cells, this compound has been shown to down-regulate the expression of cyclins D1 and D3, and cyclin-dependent kinases 4 and 6, leading to cell cycle arrest. researchgate.net It also induces apoptosis through the cleavage of PARP and caspases-3, -8, and -9. researchgate.net A notable target of this compound is the proto-oncogene c-MYC. mdpi.com The compound promotes the degradation of c-MYC protein, thereby hindering the re-entry of quiescent cancer cells into the cell cycle. mdpi.com

This compound also influences critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. researchgate.netnih.gov By inhibiting this pathway, this compound can induce autophagy and sensitize cancer cells to stress. researchgate.netnih.gov In the context of inflammation, this compound has been found to target the TLR/IRAK-1 signaling pathway, leading to the inhibition of NF-κB activation and a reduction in pro-inflammatory cytokine production. researchgate.net The identification of additional specific molecular targets will be crucial for optimizing its therapeutic use and potentially developing more potent and selective derivatives.

Investigating Comprehensive Pre-clinical Pharmacokinetic Profiles

A thorough understanding of the pharmacokinetic profile of this compound is essential for its translation into a clinical setting. researchgate.netnih.gov Preclinical pharmacokinetic studies typically involve evaluating the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models. nih.gov These studies provide critical information on aspects such as plasma concentration over time, tissue distribution, and clearance rates.

While some in vivo studies have provided initial insights, more comprehensive pharmacokinetic data for this compound is needed. researchgate.net Future research should focus on detailed ADME studies in various animal models, such as rats and dogs, to determine key parameters like oral bioavailability, half-life, and major routes of elimination. nih.govmdpi.com In vitro metabolic stability assays using liver microsomes from different species, including humans, can help predict its metabolic fate and potential for drug-drug interactions. nih.gov Physiologically based pharmacokinetic (PBPK) modeling can then be used to integrate this data and predict the human pharmacokinetic profile, which is invaluable for designing first-in-human clinical trials. nih.gov

Assessment of Selectivity and Toxicity in Healthy Cells and Models to Understand Differential Effects

A key desirable characteristic of any potential therapeutic agent is its selectivity towards diseased cells over healthy ones, thereby minimizing toxicity. researchgate.net Preliminary studies suggest that this compound exhibits a degree of selectivity. For instance, it has been shown to reduce the viability of human colon cancer cells without significantly affecting normal human colon epithelial cells at similar concentrations. researchgate.net

However, more extensive investigations into the selectivity and toxicity of this compound are warranted. researchgate.net This involves testing the compound on a wider range of healthy cell types and in vivo models to establish a comprehensive safety profile. nih.gov Understanding the differential effects of this compound on cancerous versus normal cells is crucial. For example, it selectively restores the levels of tumor suppressor proteins p21Waf1/Cip1 and p27Kip1 in colon cancer cells to those observed in normal cells, without altering their levels in the normal cells themselves. researchgate.net Further research should aim to elucidate the molecular basis for this selectivity, which could involve differences in cellular uptake, metabolism, or the expression levels of its molecular targets between normal and cancerous cells.

Exploration of this compound as a Biochemical Probe for Cellular Processes

Beyond its therapeutic potential, this compound can also serve as a valuable tool for basic research. researchgate.net As a modulator of fundamental cellular processes like autophagy and apoptosis, it can be used as a biochemical probe to investigate the intricate workings of these pathways. rhhz.net For example, its ability to induce autophagy by inhibiting the Akt/mTOR pathway can be utilized to study the regulation of this process in various cellular contexts. nih.gov

Opportunities for Novel Analogues and Derivatives with Improved Research Properties

The core structure of this compound, a polyisoprenylated benzophenone (B1666685), presents a rich scaffold for chemical modification to generate novel analogues and derivatives. The total synthesis of this compound and related natural products has become a crucial avenue for producing these compounds in larger quantities and, more importantly, for creating structural variations that are inaccessible through isolation from natural sources. nih.govrhhz.net This opens up possibilities for developing derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for research applications.

Research into compounds structurally related to this compound, such as guttiferone A and oblongifolin C, provides a roadmap for these synthetic efforts. For instance, pharmacomodulation of the catechol ring in guttiferone A led to a series of twenty ester and ether derivatives. nih.gov Subsequent evaluation of these derivatives revealed that such modifications could decrease toxicity while maintaining or even improving antiparasitic activity against Plasmodium falciparum, Trypanosoma brucei, and Leishmania donovani. nih.gov This highlights how targeted chemical changes can fine-tune the biological and physical properties of the parent compound.

Similarly, synthetic work on oblongifolin C, which differs from this compound only by a geranyl group instead of a prenyl group, has yielded derivatives with reinforced activity against specific molecular targets like the c-Met enzyme. nih.govkib.ac.cn The strategies employed in the synthesis of the core bicyclo[3.3.1]nonane structure, common to these compounds, are diverse and include methods like intramolecular cation capture and iodonium-induced carbocyclization. rsc.org These synthetic methodologies are instrumental in building a library of novel this compound analogues, allowing for a systematic exploration of structure-activity relationships (SAR). By modifying the isoprenyl side chains or the hydroxyl and ketone functionalities on the benzophenone core, researchers can investigate how these changes affect interactions with biological targets and potentially develop more potent and specific research probes.

Table 1: Examples of Derivative Synthesis for Guttiferone-Related Compounds

Parent Compound Modification Strategy Resulting Derivatives Improved Research Properties Reference(s)
Guttiferone A Catechol pharmacomodulation 20 ester and ether derivatives Potent antiparasitic activity (1-5 µM range); Decreased toxicity nih.gov

| Oblongifolin C | Structural variations of the benzophenone moiety | Series of derivatives | Reinforced inhibitory activity against c-Met enzyme | nih.gov |

Integration of Computational Chemistry in this compound Research

Computational chemistry and in silico modeling have become indispensable tools in elucidating the mechanisms of action and predicting the properties of this compound. japsonline.com These methods provide a powerful complement to traditional in vitro and in vivo studies, offering insights at a molecular level that can guide further experimental work.

A prominent application of computational chemistry in this compound research is molecular docking. This technique has been used to investigate the interaction between this compound and various protein targets. For example, to understand its potential to cause herb-drug interactions, molecular docking studies were performed on P-glycoprotein (P-gp), a key protein in drug efflux. japsonline.comresearchgate.net These studies predicted that this compound binds favorably to the ATP-binding site within the nucleotide-binding domain 1 (NBD1) of P-gp. japsonline.comresearchgate.net The calculated binding free energy suggested a greater affinity for this site than the known P-gp inhibitor, verapamil, indicating a potential mechanism for its inhibitory function. japsonline.com Similar docking studies have been used to explore its antibacterial mechanisms by modeling interactions with bacterial proteins like penicillin-binding protein 2a (PBP2a) and VanA ligase. researchgate.net

Beyond molecular docking, other computational tools are employed to predict the pharmacokinetic properties of this compound. Programs such as SwissADME and admetSAR have been utilized to analyze its chemical structure and predict its role as both a P-gp substrate and inhibitor, findings that were later supported by in vitro cell-based assays. japsonline.comresearchgate.net Furthermore, molecular modeling has been used to provide a structural basis for the interaction between this compound and the chaperone protein HSPA8, a known target implicated in its anticancer effects. kib.ac.cn These in silico approaches not only help in hypothesis generation and mechanism elucidation but also play a crucial role in the rational design of novel analogues with optimized properties, thereby accelerating the drug discovery and development process. nrfhh.comresearchgate.net

Table 2: In Silico Analysis of this compound Interaction with P-glycoprotein (NBD1 Domain)

Compound Binding Free Energy (ΔG) (kcal/mol) Predicted Interaction Computational Method Reference(s)
This compound -6.87 Favorable binding to ATP-binding site Molecular Docking japsonline.com
Oblongifolin C -6.79 Favorable binding to ATP-binding site Molecular Docking japsonline.com

| Verapamil (Control) | -5.46 | Unfavorable binding to ATP-binding site | Molecular Docking | japsonline.com |

Table of Mentioned Compounds

Compound Name
7-epiclusianone
Fukugetin
Guttiferone A
This compound
Lapachol
Leishmania donovani
Mangiferin
Oblongifolin C
Penicillin
Plumbagin

Q & A

Q. What are the standard methodologies for isolating and characterizing Guttiferone K from natural sources?

this compound is typically isolated from plants in the Garcinia genus (e.g., Garcinia yunnanensis) via solvent extraction followed by chromatographic techniques such as column chromatography or HPLC. For structural characterization, nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography are employed to confirm its polyprenylated benzophenone structure. Biotransformation using fungal strains like Bipolaris cactivora can also yield derivatives for comparative analysis .

Q. Which in vitro models are commonly used to assess this compound’s anticancer activity?

Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2) and prostate cancer models (e.g., LNCaP) are widely used. Studies often focus on cell migration, metastasis, and cell cycle arrest, with protocols involving wound-healing assays, transwell migration tests, and flow cytometry for apoptosis detection. For P-glycoprotein (P-gp) interaction studies, Caco-2 intestinal epithelial cells are preferred due to their relevance in drug transport .

Q. What analytical parameters are critical for evaluating this compound’s physicochemical properties?

Key parameters include:

PropertyThis compound ValueMethod
Molecular Weight602.8 amuHRMS
log P (octanol/water)7.1Chromatographic partitioning
Solubility (water)-7.6 (log unit)Shake-flask method
Hydrogen Bond Donors3Computational modeling
These properties inform solvent selection, formulation design, and bioavailability predictions .

Advanced Research Questions

Q. How can researchers mitigate stability challenges of this compound during in vitro experiments?

this compound is prone to spontaneous cyclization under acidic or alkaline conditions. To stabilize it, maintain pH 6.0 using buffered solutions (e.g., phosphate buffer) and conduct experiments in bioreactors with controlled aeration and stirring. Avoid prolonged exposure to light or high temperatures, and validate stability via HPLC at regular intervals .

Q. What strategies resolve contradictions in reported IC₅₀ values across anticancer studies?

Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, hypoxia), assay duration, or solvent effects (e.g., DMSO concentration). Standardize protocols by:

  • Using identical cell passage numbers.
  • Validating compound solubility and stability in culture media.
  • Including positive controls (e.g., doxorubicin) for inter-study comparability .

Q. Which computational approaches predict this compound’s interactions with drug transporters like P-glycoprotein (P-gp)?

Molecular docking simulations (e.g., AutoDock Suite 4.2.6) model binding affinities to P-gp’s nucleotide-binding domain 1 (NBD1). Key steps include:

  • Generating 3D structures of this compound and P-gp (PDB files).
  • Calculating binding energy (ΔG) and inhibition constants (Ki).
  • Validating predictions with calcein-AM uptake assays in Caco-2 cells .

Q. How do researchers validate the role of this compound in restoring aberrant signaling pathways (e.g., profilin 1)?

Use siRNA knockdown or CRISPR-Cas9 to silence profilin 1 in HCC cells. Compare this compound’s effects on metastasis in wild-type vs. silenced cells via Western blot (profilin 1 expression) and functional assays (invasion, migration). Co-immunoprecipitation can identify interacting proteins in the pathway .

Methodological Considerations

  • Conflicting Data: Address variability in pharmacological outcomes by replicating experiments across multiple laboratories and publishing raw datasets for meta-analysis.
  • Ethnobotanical Context: When studying plant-derived this compound, document geographical origin, harvest season, and extraction protocols to ensure reproducibility .
  • Computational Validation: Cross-verify docking results with experimental IC₅₀ values and pharmacokinetic profiles to refine predictive models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.